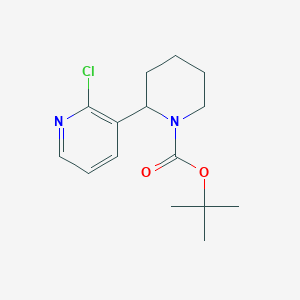
tert-Butyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(2-Cloropiridin-3-il)piperidin-1-carboxilato de terc-butilo es un compuesto químico que pertenece a la clase de los derivados de la piperidina. Se caracteriza por la presencia de un grupo terc-butilo, una porción de cloropiridina y un anillo de piperidina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(2-Cloropiridin-3-il)piperidin-1-carboxilato de terc-butilo típicamente implica la reacción de 2-cloropiridina con derivados de la piperidina bajo condiciones específicas. Un método común incluye el uso de cloroformiato de terc-butilo como reactivo para introducir el grupo terc-butilo. La reacción generalmente se lleva a cabo en presencia de una base, como la trietilamina, para facilitar la formación del producto deseado .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a una escala mayor. El proceso se puede optimizar para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía y la cristalización .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-(2-Cloropiridin-3-il)piperidin-1-carboxilato de terc-butilo puede sufrir diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: La porción de cloropiridina puede participar en reacciones de sustitución nucleófila, donde el átomo de cloro es reemplazado por otros nucleófilos.
Oxidación y Reducción: El anillo de piperidina puede ser sometido a reacciones de oxidación y reducción para modificar sus propiedades químicas.
Reactivos y Condiciones Comunes
Sustitución Nucleófila: Se pueden usar reactivos como metóxido de sodio o terc-butóxido de potasio.
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Hidrólisis: Condiciones ácidas (por ejemplo, ácido clorhídrico) o condiciones básicas (por ejemplo, hidróxido de sodio).
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la sustitución nucleófila puede producir varios derivados de piridina sustituidos, mientras que la hidrólisis puede producir el ácido carboxílico correspondiente .
Aplicaciones Científicas De Investigación
El 2-(2-Cloropiridin-3-il)piperidin-1-carboxilato de terc-butilo tiene varias aplicaciones de investigación científica:
Química Medicinal: Se utiliza como intermedio en la síntesis de compuestos farmacéuticos, particularmente aquellos dirigidos a trastornos neurológicos.
Síntesis Orgánica: Sirve como bloque de construcción para la síntesis de moléculas más complejas en química orgánica.
Estudios Biológicos: El compuesto se utiliza en estudios para comprender sus interacciones con objetivos biológicos, como enzimas y receptores.
Mecanismo De Acción
El mecanismo de acción del 2-(2-Cloropiridin-3-il)piperidin-1-carboxilato de terc-butilo implica su interacción con objetivos moleculares específicos. La porción de cloropiridina puede unirse a los sitios activos de enzimas o receptores, potencialmente inhibiendo su actividad. El anillo de piperidina también puede desempeñar un papel en la estabilización de la unión del compuesto a su objetivo .
Comparación Con Compuestos Similares
Compuestos Similares
- 4-(2-Cloropiridin-3-il)piperidin-1-carboxilato de terc-butilo
- 4-(2-(2-Hidroxietil)fenil)piperidin-1-carboxilato de terc-butilo
- 2-(Piridin-2-il)piperidin-1-carboxilato de terc-butilo
Singularidad
El 2-(2-Cloropiridin-3-il)piperidin-1-carboxilato de terc-butilo es único debido a la posición específica de la porción de cloropiridina y el grupo éster de terc-butilo. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que lo hace valioso para aplicaciones específicas en química medicinal y síntesis orgánica .
Propiedades
Fórmula molecular |
C15H21ClN2O2 |
|---|---|
Peso molecular |
296.79 g/mol |
Nombre IUPAC |
tert-butyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-10-5-4-8-12(18)11-7-6-9-17-13(11)16/h6-7,9,12H,4-5,8,10H2,1-3H3 |
Clave InChI |
JVVDZHZRUDOIKV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















